Sodium 2-chlorobenzenesulfinate

Overview

Description

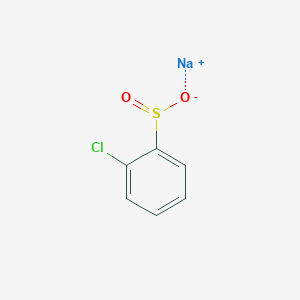

Sodium 2-chlorobenzenesulfinate is an organosulfur compound with the molecular formula C6H4ClNaO2S. It is a white to light yellow crystalline powder that is soluble in water. This compound is widely used as an intermediate in organic synthesis, particularly in the preparation of sulfonamides, sulfones, and other sulfur-containing compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium 2-chlorobenzenesulfinate can be synthesized through several methods. One common method involves the reduction of 2-chlorobenzenesulfonyl chloride with a reducing agent such as zinc powder or sodium sulfite. The reaction is typically carried out in an aqueous medium at elevated temperatures .

Industrial Production Methods: In industrial settings, this compound is often produced by the reaction of 2-chlorobenzenesulfonyl chloride with sodium sulfite in the presence of a catalyst. The reaction is conducted in a controlled environment to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: Sodium 2-chlorobenzenesulfinate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 2-chlorobenzenesulfonic acid.

Reduction: It can be reduced to form 2-chlorobenzenethiol.

Substitution: It can participate in nucleophilic substitution reactions to form various sulfonamide derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles such as amines or alcohols are used under basic conditions.

Major Products Formed:

Oxidation: 2-chlorobenzenesulfonic acid.

Reduction: 2-chlorobenzenethiol.

Substitution: Various sulfonamide derivatives.

Scientific Research Applications

Sodium 2-chlorobenzenesulfinate has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of complex organosulfur compounds.

Biology: It is used in the study of enzyme inhibition and protein modification.

Medicine: It is used in the development of pharmaceuticals, particularly sulfonamide-based drugs.

Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of sodium 2-chlorobenzenesulfinate involves its ability to act as a sulfonylating agent. It can transfer its sulfonyl group to nucleophiles, leading to the formation of sulfonamide or sulfone derivatives. This reaction is facilitated by the presence of a suitable catalyst and occurs through a nucleophilic substitution mechanism .

Comparison with Similar Compounds

- Sodium benzenesulfinate

- Sodium 4-chlorobenzenesulfinate

- Sodium toluenesulfinate

Comparison: Sodium 2-chlorobenzenesulfinate is unique due to the presence of a chlorine atom on the benzene ring, which imparts distinct reactivity and properties compared to other sodium sulfinates. For example, sodium 4-chlorobenzenesulfinate has the chlorine atom in the para position, which affects its reactivity and applications differently .

Biological Activity

Sodium 2-chlorobenzenesulfinate (NaC6H4ClSO2) is a sulfonate compound that has garnered attention for its potential biological activities, particularly in antimicrobial applications. This article delves into the biological activity of this compound, presenting findings from various studies, data tables, and case studies to illustrate its efficacy.

This compound is characterized by the presence of a sulfonate group attached to a chlorinated aromatic ring. This structure contributes to its reactivity and biological properties. The compound is soluble in water and exhibits stability under various conditions, making it suitable for pharmaceutical applications.

Antimicrobial Activity

Numerous studies have evaluated the antimicrobial properties of this compound against a range of pathogens, including bacteria and fungi.

1. Antifungal Activity:

A study highlighted the antifungal properties of related sulfonate compounds, indicating that this compound may exhibit similar effects against Candida species. The Minimum Inhibitory Concentration (MIC) values for related compounds ranged from 0.00195 to 32 μg/mL against Candida albicans, suggesting potential efficacy in treating fungal infections .

2. Bacterial Activity:

Research has shown that sodium sulfinates can inhibit both Gram-positive and Gram-negative bacteria. For example, this compound demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with MIC values comparable to standard antibiotics like ampicillin .

The mechanism by which this compound exerts its antimicrobial effects likely involves disruption of microbial cell membranes and interference with metabolic processes. Studies suggest that sulfonates can alter membrane integrity and inhibit essential enzymatic functions within microbial cells, leading to cell death .

Case Studies

Case Study 1: Efficacy Against Candida albicans

In a clinical setting, this compound was tested against various strains of Candida albicans. The results showed that at concentrations as low as 16 μg/mL, the compound significantly reduced fungal viability, demonstrating its potential as a therapeutic agent for candidiasis .

Case Study 2: Comparison with Other Antimicrobials

A comparative study evaluated the efficacy of this compound against standard antifungal agents like amphotericin B. The results indicated that while this compound was effective, its performance varied across different strains, highlighting the need for further research into its spectrum of activity .

Data Table: Antimicrobial Activity Summary

Properties

IUPAC Name |

sodium;2-chlorobenzenesulfinate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClO2S.Na/c7-5-3-1-2-4-6(5)10(8)9;/h1-4H,(H,8,9);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTTKMJVQWOVAIH-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)S(=O)[O-])Cl.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClNaO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10635807 | |

| Record name | Sodium 2-chlorobenzene-1-sulfinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10635807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15946-36-8 | |

| Record name | Sodium 2-chlorobenzene-1-sulfinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10635807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.